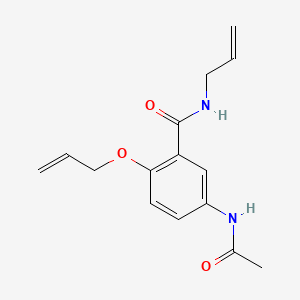

Benzamide, 5-acetamido-N-allyl-2-allyloxy-

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. foodb.cahmdb.ca This structural motif is prevalent in numerous fields, most notably in medicinal chemistry, where it is a key component in a wide array of therapeutic agents. pharmaguideline.comwalshmedicalmedia.comwalshmedicalmedia.com Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The versatility of the benzamide structure allows for extensive modification, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological effects or material characteristics. walshmedicalmedia.com

Structural Features and Functional Group Significance of 5-acetamido-N-allyl-2-allyloxy-benzamide

Table 1: Physicochemical Properties of 5-acetamido-N-allyl-2-allyloxy-benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ guidechem.com |

| Molecular Weight | 274.32 g/mol guidechem.com |

| Appearance | White to off-white crystalline powder solubilityofthings.com |

| Melting Point | 159.0 °C solubilityofthings.com |

| Boiling Point | 490.4 °C at 760 mmHg guidechem.com |

| Density | 1.128 g/cm³ guidechem.com |

The benzamide scaffold serves as the foundational structure of the molecule. It is a robust and relatively stable framework that acts as a useful building block in both organic synthesis and the development of pharmaceutical agents. researchgate.net Its amide linkage is a key feature, providing a site for hydrogen bonding and influencing the molecule's conformation. The aromatic ring itself can engage in π-stacking interactions, and its electronic properties are modulated by the attached substituents, which in turn affects the reactivity and biological activity of the entire molecule. researchgate.net

The 2-allyloxy group, an ether-linked allyl substituent, adds another layer of chemical functionality. Like the N-allyl group, it provides a reactive alkene that can be targeted for synthesis. Its position on the benzene ring ortho to the amide group can sterically influence the conformation around the amide bond. The ether linkage itself impacts the molecule's polarity and solubility. solubilityofthings.com This group is also capable of undergoing thermal or metal-catalyzed rearrangements, such as the Claisen rearrangement, a powerful tool for forming carbon-carbon bonds in aromatic systems.

Positioned para to the allyloxy group, the 5-acetamido group significantly influences the electronic nature of the aromatic ring. As an amide, it contains both a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for molecular recognition and binding to biological receptors like enzymes or proteins. masterorganicchemistry.com Research into related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has highlighted the role of this moiety in conferring analgesic and anti-inflammatory properties, suggesting its potential importance for biological activity. nih.govmdpi.com The acetamido group's ability to engage in hydrogen bonding also affects the compound's solubility and crystal packing. solubilityofthings.com

Overview of Advanced Research Themes in Complex Organic Molecules

The study of molecules like 5-acetamido-N-allyl-2-allyloxy-benzamide is embedded within broader themes of advanced organic chemistry research. A primary goal is the art and science of organic synthesis—the construction of complex organic compounds from simpler starting materials. mdpi.com This field is constantly evolving, with major efforts focused on developing novel synthetic methodologies that are more efficient, selective, and sustainable. mdpi.com

Key research themes include:

Total Synthesis: The multi-step synthesis of complex natural products, which drives the discovery of new reactions and strategies. acs.org

Catalysis: The development of new catalysts, particularly those based on transition metals or organocatalysts, to control the stereochemistry and regioselectivity of reactions. mdpi.com

C-H Functionalization: A transformative area that seeks to directly convert ubiquitous but inert carbon-hydrogen bonds into new functional groups, streamlining synthetic pathways. nih.gov

Supramolecular Chemistry: The study of systems involving more than one molecule, exploring how noncovalent interactions can be used to construct large, ordered, and functional molecular assemblies. acs.orgnih.gov

These research areas collectively push the boundaries of what is possible in molecular design and construction, enabling the creation of novel molecules with tailored properties for applications in medicine, materials science, and beyond. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Benzamide, 5-acetamido-N-allyl-2-allyloxy- |

Structure

3D Structure

Properties

CAS No. |

6525-27-5 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

5-acetamido-2-prop-2-enoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C15H18N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,19)(H,17,18) |

InChI Key |

DTTDWEHZOXBELV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Benzamide, 5 Acetamido N Allyl 2 Allyloxy

Retrosynthetic Analysis for the Benzamide (B126), 5-acetamido-N-allyl-2-allyloxy- Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzamide, 5-acetamido-N-allyl-2-allyloxy-, the analysis reveals several key disconnections.

The primary disconnection is the amide bond , which simplifies the target molecule into 5-acetamido-2-allyloxybenzoic acid and allylamine. This is a logical first step as amide bond formation is a reliable and well-established transformation in organic synthesis.

Further deconstruction of the benzoic acid intermediate involves two main steps:

O-Allylation Disconnection : The allyloxy ether bond can be disconnected to reveal 5-acetamido-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid. This points to a nucleophilic substitution reaction, specifically a Williamson ether synthesis, as a potential forward synthetic step.

Acetamido Disconnection : The acetamido group can be traced back to an amino group, suggesting 5-amino-2-hydroxybenzoic acid (5-aminosalicylic acid) as a key precursor. The forward reaction would be an acylation of the amino group.

Finally, the 5-aminosalicylic acid can be derived from salicylic acid itself, through a nitration reaction followed by reduction. This complete retrosynthetic pathway provides a strategic roadmap, starting from simple aromatic precursors and sequentially building the complexity of the target molecule.

Diverse Synthetic Routes for Highly Substituted Benzamide Derivatives

The forward synthesis of the target benzamide relies on a series of robust and versatile reactions common in organic chemistry.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. unimi.itnih.gov This transformation can be achieved through several methods:

Acyl Chloride Method : The carboxylic acid (5-acetamido-2-allyloxybenzoic acid) can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with allylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to form the desired amide.

Coupling Reagents : A more direct and often milder approach involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. This method avoids the harsh conditions sometimes required for acyl chloride formation. researchgate.net A variety of such reagents exist, each with specific applications and advantages.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Byproducts | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a precipitate, allowing for easy removal. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea | Byproduct is easily removed during aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used in peptide synthesis. |

The choice of method depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, and desired yield. researchgate.net

The substitution pattern of the benzene (B151609) ring in the target molecule is achieved through electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The directing effects of the substituents already on the ring are crucial for determining the position of incoming groups. msu.eduwikipedia.org

In a plausible synthetic route starting from salicylic acid (2-hydroxybenzoic acid), the hydroxyl (-OH) and carboxylic acid (-COOH) groups are already present.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

The carboxylic acid group is a deactivating group and directs to the meta position.

Since the hydroxyl group's activating effect dominates, nitration of salicylic acid with a mixture of nitric and sulfuric acid primarily yields 5-nitrosalicylic acid, with the nitro group (-NO₂) added para to the hydroxyl group. wikipedia.org This nitro group can then be reduced to an amino group (-NH₂) using standard conditions, such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation. Subsequent acetylation of the resulting 5-aminosalicylic acid with acetic anhydride (B1165640) yields the required 5-acetamido-2-hydroxybenzoic acid intermediate.

Nucleophilic substitution plays a key role in the synthesis, particularly in the formation of the ether linkage. The conversion of the hydroxyl group of 5-acetamido-2-hydroxybenzoic acid to an allyloxy group is typically achieved via the Williamson ether synthesis . rsc.org

This reaction is a second-order nucleophilic substitution (Sₙ2) reaction. It involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic allyl halide, such as allyl bromide or allyl chloride, displacing the halide and forming the ether bond. universiteitleiden.nl Careful selection of a non-nucleophilic base is important to avoid side reactions with the carboxylic acid group.

Introduction and Derivatization of Allyl Moieties

The target molecule contains two distinct allyl groups, one attached to an oxygen atom (O-allyl) and one to a nitrogen atom (N-allyl). Their introduction requires specific allylation techniques.

The final step in the proposed synthesis is the N-allylation of the amide. Once the amide framework (5-acetamido-2-allyloxy-benzamide) is constructed, the allyl group can be introduced onto the nitrogen atom.

This transformation is typically achieved by treating the primary amide with a base to deprotonate the N-H bond, forming an amidate anion. mdpi.com This anion then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the N-allyl substituted product. rsc.org

Table 2: Typical Conditions for N-Alkylation of Amides

| Base | Alkylating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (e.g., Allyl Bromide) | DMF, THF | Room Temp. to Reflux | Common and effective method for creating a strong nucleophile. mdpi.com |

| Potassium Carbonate (K₂CO₃) | Alkyl Halide | Acetone (B3395972), DMF | Reflux | A milder base, often suitable for substrates sensitive to stronger bases. |

The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to ensure efficient N-allylation without promoting undesired side reactions. rsc.org

Methods for 2-Allyloxy Group Incorporation

The introduction of the 2-allyloxy group onto the benzamide core is a critical step in the synthesis of the target compound. This transformation is typically achieved via the O-alkylation of a corresponding phenolic precursor, most commonly a 2-hydroxybenzamide derivative. The Williamson ether synthesis stands as the most classical and widely employed method for this purpose. masterorganicchemistry.combyjus.com

The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide (e.g., allyl bromide or allyl chloride). masterorganicchemistry.comyoutube.com

Key aspects of the Williamson ether synthesis for this transformation include:

Choice of Base: For phenolic hydroxyls, which are more acidic than aliphatic alcohols, weaker bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient. francis-press.com Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions. youtube.com

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. byjus.com

Reaction Conditions: The reaction is typically heated to temperatures between 50-100 °C to ensure a reasonable reaction rate. byjus.com

In the context of green chemistry, phase-transfer catalysis (PTC) offers a sustainable alternative. Efficient and eco-friendly methods have been developed for the O-alkylation of salicylamide, a related precursor. doaj.org These methods can be performed under solvent-free conditions or using water as a solvent, significantly reducing the environmental impact. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the aqueous or solid-phase phenoxide and the organic-phase allyl halide. doaj.org Microwave irradiation or sonication can further accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. doaj.org

Below is a table summarizing typical conditions for the incorporation of an allyloxy group.

| Method | Base | Solvent | Catalyst | Conditions | Yield | Reference |

| Conventional Williamson | K₂CO₃ | Acetone/DMF | None | 50-100 °C, 1-8 h | Good | byjus.com |

| PTC (Microwave) | K₂CO₃ | Solvent-free | TBAB | 80 °C, 90 s | 92% | doaj.org |

| PTC (Ultrasound) | K₂CO₃ | Water | TBAB | rt, 10 min | 95% | doaj.org |

Acetamido Group Installation and Modification

The 5-acetamido group is typically installed by the acylation of a corresponding 5-aminobenzamide precursor. This transformation is a standard and high-yielding reaction in organic synthesis. The most common reagents for this N-acetylation are acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (HCl or acetic acid).

A plausible synthetic sequence would involve starting with a 5-nitro-2-hydroxybenzoic acid. The nitro group serves as a precursor to the amine. The synthesis would proceed through:

Formation of the N-allyl-2-hydroxy-5-nitrobenzamide.

O-allylation of the hydroxyl group as described in section 2.3.2.

Reduction of the nitro group to an amine. Standard reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).

N-acetylation of the resulting 5-amino-N-allyl-2-allyloxy-benzamide with acetyl chloride or acetic anhydride to yield the final product.

Modifications of the acetamido group are less common than its installation but could involve, for example, hydrolysis back to the amine under harsh acidic or basic conditions, which is generally not a desired forward transformation.

Stereoselective Synthesis of Chiral Benzamide Derivatives Relevant to the Compound

While the target compound, Benzamide, 5-acetamido-N-allyl-2-allyloxy-, is not inherently chiral, the benzamide scaffold is a key feature in many chiral molecules, particularly those exhibiting atropisomerism. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In tertiary benzamides, substitution at the ortho positions of the benzene ring can sufficiently restrict rotation around the aryl-carbonyl bond, leading to the existence of stable, isolable enantiomers. nih.govdatapdf.com The principles of stereoselective synthesis applied to these chiral benzamides are therefore relevant to the broader class of compounds.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis aims to create a chiral product from an achiral or racemic starting material using a small amount of a chiral catalyst. One prominent approach for generating chiral benzamide atropisomers is through enantioselective functionalization of a prochiral benzamide substrate.

A notable example is the peptide-catalyzed enantioselective bromination of 3-substituted N,N-dialkylbenzamides. nih.govdatapdf.com In this method, a simple chiral tetrapeptide catalyst directs the bromination to one of the two ortho positions, establishing axial chirality with high enantioselectivity. nih.gov The reaction typically uses a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and proceeds at low temperatures. datapdf.com The resulting ortho-brominated benzamides are enantioenriched and can be further functionalized. nih.gov

Another powerful strategy is the enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond. nih.govresearchgate.net This reaction, co-catalyzed by an achiral rhodium complex and a chiral squaramide, can efficiently install a stereocenter adjacent to the amide nitrogen, producing chiral N-alkylated amides with high yields and excellent enantioselectivity. nih.gov

The table below highlights key findings from a study on peptide-catalyzed enantioselective bromination. datapdf.com

| Substrate (R-group) | Yield (%) | Enantiomeric Ratio (er) |

| H | 86 | 75:25 |

| o-cyclopropyl | 79 | 96:4 |

| o-phenyl | 86 | 93:7 |

| m-cyclopropyl | 90 | 92:8 |

| m-phenyl | 89 | 93:7 |

Enantiospecific Transformations

Enantiospecific transformations involve the conversion of an enantioenriched starting material into an enantioenriched product where the stereochemistry of the starting material directly determines the stereochemistry of the product. In the context of benzamide synthesis, this would typically involve using a pre-existing stereocenter to control the formation of a new one, or coupling a chiral carboxylic acid with a chiral amine while preserving the integrity of both stereocenters.

The asymmetric synthesis of axially chiral benzamides has been achieved through the enantiotopic lithiation of prochiral tricarbonylchromium complexes of N,N-diethyl-2,6-dimethylbenzamide. acs.org A chiral lithium amide base selectively removes a proton from one of the two prochiral methyl groups. The resulting anion is then trapped with an electrophile. Subsequent removal of the chromium complex yields the free, enantioenriched axially chiral benzamide. acs.org This process is enantiospecific as the chirality of the base dictates which enantiomer of the product is formed.

Green Chemistry Principles in Benzamide Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. instituteofsustainabilitystudies.com These principles focus on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. ncfinternational.it

Several green approaches are applicable to the synthesis of benzamides:

Safer Solvents and Reaction Conditions: Traditional amide synthesis often uses hazardous solvents. Green alternatives include using water, ethanol, or supercritical carbon dioxide, or performing reactions under solvent-free conditions. doaj.orginstituteofsustainabilitystudies.com Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically shorten reaction times, as seen in the PTC-mediated O-allylation of salicylamide. doaj.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. ncfinternational.it For amide bond formation, boric acid has been shown to be an effective catalyst for the direct reaction between a carboxylic acid and an amine (or urea), avoiding the need to generate more reactive and hazardous intermediates like acid chlorides. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ncfinternational.it One-pot and multicomponent reactions are powerful strategies for improving atom economy and process efficiency by reducing the number of intermediate isolation and purification steps. nih.govacs.org A facile and green one-pot synthesis of quinazolinones (derived from 2-aminobenzamides) has been developed using microwave irradiation under solvent-free conditions with a commercial copper catalyst. rsc.org

Scalable Synthetic Protocols for Benzamide, 5-acetamido-N-allyl-2-allyloxy-

While a specific scalable protocol for "Benzamide, 5-acetamido-N-allyl-2-allyloxy-" is not publicly documented, a potential industrial-scale synthesis can be designed by combining robust, high-yielding, and green chemical principles. A scalable route must prioritize cost-effective starting materials, minimize the number of steps, avoid hazardous reagents, and replace chromatographic purifications with crystallization where possible.

A plausible scalable synthetic route could be envisioned as follows:

O-Ethylation/Amidation of Salicylic Acid: Start with readily available salicylic acid. A green O-alkylation with diethyl sulfate (B86663) under aqueous phase-transfer conditions could yield 2-ethoxybenzoic acid. Subsequent amidation with allylamine, potentially using a direct catalytic method or via the methyl ester, would form N-allyl-2-ethoxybenzamide (Ethenzamide is a commercial drug, so its synthesis is well-established and scalable). doaj.org Note: This route would produce a 2-ethoxy group, not a 2-allyloxy group as required. A direct, scalable O-allylation of a salicylic acid derivative would be needed.

Convergent Route: A more likely scalable approach would be convergent.

Fragment A Synthesis: Prepare 2-allyloxy-5-nitrobenzoic acid. This could start from 2-hydroxy-5-nitrobenzoic acid, which is commercially available. O-allylation using allyl chloride with a base like K₂CO₃ in an industrial solvent like acetone or under PTC conditions would be a robust step.

Amide Bond Formation: The key coupling step would be the amidation of 2-allyloxy-5-nitrobenzoic acid with allylamine. On a large scale, this is often done by converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) followed by reaction with the amine. globalconference.info While effective, this generates HCl and SO₂. Greener, direct catalytic amidation methods are preferable if they can be made efficient.

Final Steps (Reduction/Acetylation): The resulting N-allyl-2-allyloxy-5-nitrobenzamide would be a solid intermediate, likely purifiable by recrystallization. The final two steps would be the reduction of the nitro group to the amine, for which catalytic hydrogenation is a clean and scalable method, followed by N-acetylation with acetic anhydride. Both steps are standard, high-yielding industrial transformations.

This proposed protocol avoids protecting groups and relies on well-understood, robust reactions, making it suitable for scale-up. The crystalline nature of the benzamide intermediates would be advantageous for purification, aligning with the requirements for efficient industrial production.

Reaction Mechanisms and Reactivity Studies of Benzamide, 5 Acetamido N Allyl 2 Allyloxy

Chemical Reactivity Profile of Functional Groups

Olefinic Reactivity of Allyl and Allyloxy Moieties

The allyl (CH₂=CH-CH₂-) and allyloxy (CH₂=CH-CH₂-O-) groups are characterized by the presence of a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. The versatility of the allyl group makes it a key player in a variety of organic reactions. nih.gov

Electrophilic and Nucleophilic Additions

The double bonds in the allyl and allyloxy groups can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. Conversely, in nucleophilic additions, a nucleophile attacks the double bond, a process that is often facilitated by the presence of an electron-withdrawing group. wikipedia.org

Allylmetal species can exhibit both electrophilic and nucleophilic properties. nih.gov For instance, in the Tsuji-Trost reaction, allyl groups act as electrophiles. nih.gov Conversely, in carbonyl allylation, they behave as nucleophiles. nih.gov The reactivity of these groups is significantly influenced by the reaction conditions and the nature of the reactants involved.

Table 1: Comparison of Electrophilic and Nucleophilic Additions to Allyl Groups

| Reaction Type | Attacking Species | Initial Step | Intermediate | Final Product |

| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | Attack on the π-bond of the alkene | Carbocation | Addition product |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻, Grignard reagent) | Attack on an electrophilic carbon atom | Anionic species | Addition product |

Participation in Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.ukdspmuranchi.ac.in The allyl groups in Benzamide (B126), 5-acetamido-N-allyl-2-allyloxy- can participate in several types of pericyclic reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org

Cycloaddition Reactions: These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The allyl group can act as a 2π component in [2+2] and [4+2] cycloadditions. dspmuranchi.ac.in

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product. dspmuranchi.ac.in

Sigmatropic Rearrangements: These are intramolecular rearrangements where a σ-bond migrates across a π-system. libretexts.org A common example is the Claisen rearrangement, which involves the alchemyst.co.ukalchemyst.co.uk-sigmatropic rearrangement of an allyl vinyl ether. libretexts.org

These reactions are highly stereospecific and their outcomes can often be predicted by the Woodward-Hoffmann rules, which are based on the symmetry of the molecular orbitals involved. alchemyst.co.ukdspmuranchi.ac.in

Reactivity of the Amide Linkage

The amide bond is generally considered to be relatively unreactive due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amide resonance. nih.gov This resonance stabilization increases the double bond character of the C-N bond and makes the carbonyl carbon less electrophilic. nih.govchemistrysteps.com

However, the reactivity of the amide bond can be enhanced through activation. nih.gov Electrophilic activation, for example, by treatment with triflic anhydride (B1165640) (Tf₂O), can convert the amide into a more reactive species, such as a nitrilium ion or a keteniminium ion, which are more susceptible to nucleophilic attack. nih.gov The amide bond can also be cleaved under certain conditions, such as through metal-catalyzed hydrolysis. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring in Benzamide, 5-acetamido-N-allyl-2-allyloxy- is substituted with three groups: an allyloxy group, an acetamido group, and an N-allylbenzamide group. The nature of these substituents significantly influences the reactivity of the aromatic ring towards electrophilic substitution. lumenlearning.comlibretexts.org

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. lumenlearning.comlibretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com The allyloxy and acetamido groups are generally considered activating groups due to the presence of lone pairs on the oxygen and nitrogen atoms, which can be delocalized into the ring through resonance. libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. lumenlearning.com The N-allylbenzamide group is likely to be deactivating due to the electron-withdrawing nature of the carbonyl group. ijcrcps.com

Table 2: Effects of Substituents on the Aromatic Ring

| Substituent | Nature | Directing Effect |

| -O-allyl (Allyloxy) | Activating | Ortho, Para |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para |

| -CONH-allyl (N-allylbenzamide) | Deactivating | Meta |

Intramolecular Cyclization Pathways Involving Allyl Groups

The presence of both N-allyl and O-allyl groups in the same molecule opens up the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures.

Research has shown that N-allylbenzamides can undergo intramolecular oxidative cyclization to form oxazoles. nih.gov For instance, a catalyst-free method has been developed for the synthesis of 2,5-disubstituted oxazoles from N-allylbenzamides under temperate conditions. nih.gov Furthermore, enantioselective oxidative cyclization of N-allyl carboxamides, catalyzed by a chiral iodoarene, can yield highly enantioenriched oxazolines and oxazines. chemrxiv.org

Similarly, the intramolecular cyclization of N-allyl propiolamides is a well-established method for the synthesis of substituted γ-lactams. scispace.comresearchgate.net These reactions can be mediated by various catalysts, including palladium and rhodium complexes, and often proceed with high efficiency and atom economy. scispace.comresearchgate.net

The specific cyclization pathway taken by Benzamide, 5-acetamido-N-allyl-2-allyloxy- would depend on the reaction conditions, including the choice of catalyst, solvent, and temperature. The interplay between the N-allyl and O-allyl groups could lead to the formation of complex polycyclic structures.

Oxidative Cyclization Reactions

Oxidative cyclization of N-allyl benzamides represents a powerful method for synthesizing nitrogen-containing heterocycles. These reactions typically involve an oxidant that activates the alkene of the N-allyl group, facilitating an intramolecular nucleophilic attack by the amide oxygen. A prominent approach utilizes hypervalent iodine reagents, often in catalytic amounts in conjunction with a stoichiometric oxidant. organic-chemistry.orgnih.gov For instance, a chiral triazole-substituted iodoarene can catalyze the enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines. organic-chemistry.orgnih.govchemrxiv.org The mechanism proceeds via the formation of a chiral iodine(III) species which activates the N-allyl group, leading to the intramolecular cyclization. organic-chemistry.org This methodology is notable for its ability to construct quaternary stereocenters. nih.govchemrxiv.org Catalyst-free methods have also been developed, providing an efficient route to 2,5-disubstituted oxazoles under mild conditions. nih.gov

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-mediated)

Palladium catalysis is a cornerstone for the cyclization of substrates containing allylic moieties. For N-allyl benzamide derivatives, palladium(0) catalysts can facilitate stereoselective intramolecular cyclization through the formation of a π-allylpalladium complex. documentsdelivered.com This intermediate can then undergo intramolecular attack by the amide nucleophile.

Another strategy involves the palladium(II)-catalyzed C-H functionalization of related systems, such as N-(2-allylphenyl)benzamide, to synthesize substituted N-benzoylindoles. mdpi.com This process can be highly selective, favoring indole (B1671886) formation over other potential cyclization products like benzoxazine (B1645224). mdpi.com The choice of catalyst and oxidant is crucial; for example, Pd(OAc)2 with benzoquinone (BQ) as the oxidant under mild conditions has proven effective. mdpi.com Furthermore, palladium-catalyzed hydroarylation of N-propargyl benzamides provides a direct route to N-allylbenzamides, which can subsequently undergo acid-induced cyclization to form oxazolines. nih.gov

Table 1: Overview of Palladium-Catalyzed Cyclization Strategies

| Substrate Type | Catalyst System | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| Allyl Benzamide | Pd(0) | π-Allylpalladium complex | Heterocycles | documentsdelivered.com |

| N-(2-allylphenyl)benzamide | Pd(OAc)₂ / Benzoquinone | Aminopalladated or π-allyl Pd intermediate | N-Benzoylindoles | mdpi.com |

| N-Propargyl Benzamide | PdCl₂(PPh₃)₂ | Pd(II)-alkyne complex | N-Allylbenzamides | nih.gov |

This table provides an interactive overview of different palladium-catalyzed approaches to cyclizing benzamide derivatives.

Radical Cascade Annulation Mechanisms

Radical cascade reactions offer an efficient pathway to construct complex polycyclic molecules from simple precursors in a single step. For N-allylbenzamide derivatives, a radical can be generated on the substrate, which then triggers a sequence of intramolecular cyclization events. For example, a metal-free, oxidant-initiated radical cascade alkylarylation of substituted N-allylbenzamides with alkanes can afford 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. semanticscholar.org This reaction involves the formation of an alkyl radical from an alkane, which adds to the N-allyl group, followed by an intramolecular cyclization of the resulting radical onto the benzamide's aromatic ring. semanticscholar.org

Similarly, vinyl radicals generated from N-(2-bromo-allyl) benzamides or by radical addition to N-propargyl benzamides can undergo a cascade of ipso-cyclization, fragmentation, and further cyclization to yield α,β-unsaturated-β-aryl-γ-lactams. nih.gov The success of these cascade reactions often depends on factors like the substituents on the nitrogen and the aromatic ring. semanticscholar.orgnih.gov

Heterocyclization to Oxazolines and Oxazines

The formation of five-membered oxazoline (B21484) and six-membered oxazine (B8389632) rings is a common and synthetically valuable transformation for N-allyl benzamides and related structures. As mentioned, enantioselective oxidative cyclization using a chiral hypervalent iodine catalyst is a highly effective method for producing these heterocycles with excellent yields and enantioselectivities. organic-chemistry.orgnih.govchemrxiv.org The reaction tolerates a wide range of substrates and can be extended from N-allyl amides (leading to oxazolines) to N-homoallyl amides, which yield the corresponding six-membered oxazines. chemrxiv.orgresearchgate.net

The reaction conditions can be optimized to favor the formation of either the five- or six-membered ring, depending on the length of the alkyl chain connecting the nitrogen to the double bond. Microwave-assisted methods have also been developed to facilitate the synthesis of related selenated oxazolines from N-allylbenzamides. researchgate.net

Table 2: Enantioselective Synthesis of Oxazolines and Oxazines

| Substrate | Product Ring Size | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

|---|---|---|---|---|

| N-allyl benzamide | 5 (Oxazoline) | up to 94 | up to 98 | organic-chemistry.orgchemrxiv.org |

| N-homoallyl benzamide | 6 (Oxazine) | 93 - 95 | 89 - 90 | chemrxiv.org |

This interactive table summarizes typical results for the enantioselective oxidative cyclization to form five- and six-membered heterocycles.

Regioselectivity and Stereoselectivity in Reactions of Benzamide, 5-acetamido-N-allyl-2-allyloxy-

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the reactions of N-allyl-2-allyloxy-benzamide structures, several factors influence the chemical outcome.

Regioselectivity: In transition metal-catalyzed reactions, regioselectivity is often dictated by the nature of the catalyst and the electronic properties of the substrate. For instance, in the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, the reaction selectively yields N-benzoylindole over the alternative benzoxazine product, a selectivity attributed to the specific catalytic cycle and reaction conditions employed. mdpi.com

Stereoselectivity: High levels of stereocontrol have been achieved in oxidative cyclization reactions. The use of chiral catalysts, such as the triazole-substituted iodoarenes, induces high enantioselectivity in the formation of oxazolines and oxazines. organic-chemistry.orgnih.govchemrxiv.org Optimization studies have shown that both steric and electronic properties of the catalyst are critical, with bulkier substituents generally leading to improved stereochemical outcomes. organic-chemistry.org In palladium-catalyzed intramolecular cyclizations, the stereochemistry can be controlled through the formation of specific π-allylpalladium complex intermediates. documentsdelivered.com

Advanced Derivatization Chemistry and Functional Group Interconversions

The heterocyclic products obtained from the cyclization of Benzamide, 5-acetamido-N-allyl-2-allyloxy- and its analogs are not merely synthetic endpoints but also versatile intermediates for further chemical transformations. researchgate.net The enantioenriched oxazolines and oxazines, in particular, serve as valuable chiral building blocks. organic-chemistry.orgnih.govresearchgate.net

The functional groups incorporated during the cyclization process can be readily manipulated. For example, the hydroxyl group often introduced during oxidative cyclization can be converted into other functionalities. Research has demonstrated the successful derivatization of these products into azides, iodides, and primary amines without significant loss of enantiomeric excess. organic-chemistry.orgresearchgate.net These transformations open avenues for incorporating these chiral scaffolds into a wider range of target molecules, including pharmaceuticals and materials. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Amides

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of multifaceted molecules like Benzamide (B126), 5-acetamido-N-allyl-2-allyloxy-. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but for larger, more complex structures, spectra can be overcrowded. researchgate.net Multi-dimensional NMR techniques are therefore essential to resolve overlapping signals and establish definitive structural assignments. researchgate.net

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu For Benzamide, 5-acetamido-N-allyl-2-allyloxy-, COSY spectra would reveal correlations within the allyl groups (between the vinyl and methylene (B1212753) protons), within the aromatic ring, and potentially between the N-H protons and adjacent methylene protons of the N-allyl group. Off-diagonal cross-peaks would connect these coupled protons, allowing for the tracing of spin systems throughout the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. libretexts.orgcolumbia.edu This technique is significantly more sensitive than older methods. columbia.edu An HSQC spectrum of the target compound would display cross-peaks connecting each proton signal on one axis to its directly bonded carbon atom on the other axis. pressbooks.pub This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful experiment for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.orgcolumbia.edu For instance, the protons of the N-allyl group would show correlations to the amide carbonyl carbon. Similarly, the aromatic protons would show correlations to the quaternary carbons of the benzene (B151609) ring, the ether-linked carbon, and the amide carbonyl, confirming the substitution pattern. mdpi.com The intensity of HMBC cross-peaks can sometimes be related to the coupling constant, with ³J couplings often being stronger than ²J couplings in aromatic systems. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei, irrespective of covalent bonding. arxiv.org NOESY detects through-space dipolar couplings, with cross-peaks appearing between protons that are close to each other (typically within 5 Å). mdpi.com For a flexible molecule like Benzamide, 5-acetamido-N-allyl-2-allyloxy-, NOESY is crucial for determining the preferred conformation in solution. For example, correlations between the N-allyl protons and specific protons on the aromatic ring would help define the orientation of the allyl group relative to the benzamide core. arxiv.org The presence of cross-correlations between signals from different conformers can indicate chemical exchange processes. mdpi.com

To illustrate the application of these techniques, the following tables present hypothetical but expected 2D NMR correlations for Benzamide, 5-acetamido-N-allyl-2-allyloxy-.

Table 1: Hypothetical ¹H-¹H COSY Correlations This table is for illustrative purposes only.

| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Assignment |

|---|---|---|

| ~8.5 (NH) | ~4.1 (CH₂) | N-H to N-CH₂ |

| ~7.8 (Ar-H) | ~7.5 (Ar-H) | Aromatic H to Aromatic H |

| ~7.5 (Ar-H) | ~7.8 (Ar-H), ~7.2 (Ar-H) | Aromatic H to Aromatic H |

| ~5.9 (CH) | ~5.3 (CH₂), ~4.1 (CH₂) | Allyl CH to Allyl CH₂ |

| ~4.6 (O-CH₂) | ~6.1 (CH), ~5.4 (CH₂) | Allyloxy CH₂ to Allyl CH/CH₂ |

Table 2: Hypothetical ¹H-¹³C HMBC Correlations This table is for illustrative purposes only.

| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Assignment (Connectivity) |

|---|---|---|

| ~4.1 (N-CH₂) | ~165 (C=O) | N-CH₂ to Amide Carbonyl |

| ~7.8 (Ar-H) | ~165 (C=O), ~125 (Ar-C) | Aromatic H to Carbonyl and Ring C |

| ~4.6 (O-CH₂) | ~155 (Ar-C-O) | Allyloxy CH₂ to Aromatic C-O |

| ~2.1 (CH₃) | ~169 (C=O) | Acetamido CH₃ to Acetyl Carbonyl |

| ~8.5 (NH) | ~128 (Ar-C), ~50 (N-CH₂) | Amide NH to Aromatic C and N-CH₂ |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers invaluable insights into the structure and intermolecular interactions within a crystalline or amorphous solid. For Benzamide, 5-acetamido-N-allyl-2-allyloxy-, ssNMR can directly probe the hydrogen bonding network formed by the two amide groups (the benzamide and the acetamido). nih.gov The chemical shifts, particularly of ¹⁵N and ¹³C nuclei in the amide groups, are highly sensitive to their local electronic environment, which is strongly influenced by hydrogen bonding. acs.orgnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, yielding high-resolution spectra. By analyzing the chemical shift tensors, one can deduce the geometry and strength of hydrogen bonds, providing a detailed picture of the supramolecular assembly in the solid state. acs.org

Isotope labeling, particularly with ¹⁵N, is a powerful strategy for simplifying complex NMR spectra and for directly probing the amide bond's electronic structure. rsc.org Synthesizing Benzamide, 5-acetamido-N-allyl-2-allyloxy- using a ¹⁵N-labeled precursor (e.g., ¹⁵NH₃ for the primary amide synthesis) would allow for direct observation of the ¹⁵N nucleus. The ¹⁵N chemical shift is exceptionally sensitive to conformation, substituent effects, and hydrogen bonding. nih.govillinois.edu For instance, ¹⁵N NMR can help distinguish between different rotational isomers (conformers) of the amide bond. rsc.org Furthermore, ¹⁵N-edited experiments, such as ¹H-¹⁵N HSQC and HMBC, can be performed to selectively observe correlations involving only the labeled nitrogen atoms, drastically simplifying spectral analysis and confirming assignments. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For Benzamide, 5-acetamido-N-allyl-2-allyloxy-, HRMS would confirm the molecular formula C₁₈H₂₂N₂O₃. Beyond this, tandem mass spectrometry techniques are employed to fragment the molecule and elucidate its structure based on the resulting daughter ions. rsc.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer, providing a fragmentation spectrum. wikipedia.org

For aromatic amides, a common fragmentation pathway involves the cleavage of the amide N-CO bond. rsc.orgyoutube.com In the case of Benzamide, 5-acetamido-N-allyl-2-allyloxy-, several characteristic fragmentation pathways could be expected:

Loss of the N-allyl group: Cleavage of the N-allyl bond could lead to a stable fragment corresponding to the 5-acetamido-2-allyloxy-benzamide core.

Cleavage of the amide bond: The most common fragmentation for benzamides is the cleavage of the R-CO bond to form a resonance-stabilized benzoyl cation. youtube.com This would result in a fragment corresponding to the [5-acetamido-2-allyloxy-benzoyl]⁺ cation.

Loss of the allyloxy group: Cleavage of the ether bond could occur, leading to the loss of an allyl radical or allyloxy group.

Loss of the acetamido group: Fragmentation could involve the loss of ketene (B1206846) (CH₂=C=O) from the acetamido substituent.

Table 3: Predicted HRMS Fragmentation for [C₁₈H₂₂N₂O₃+H]⁺ This table is for illustrative purposes only.

| m/z (Predicted) | Possible Fragment Structure | Neutral Loss |

|---|---|---|

| 275.1077 | [M - C₃H₅]⁺ | Allyl radical |

| 261.0921 | [M - C₃H₅O]⁺ | Allyloxy radical |

| 219.0764 | [M - C₃H₅ - C₂H₂O]⁺ | Allyl radical + ketene |

| 177.0655 | [C₁₀H₉O₃]⁺ | N-allyl acetamide (B32628) |

To confirm proposed fragmentation mechanisms and understand complex rearrangements, deuterium (B1214612) labeling is an essential tool. nih.gov By synthesizing an isotopically labeled version of Benzamide, 5-acetamido-N-allyl-2-allyloxy-, one can trace the path of specific atoms during fragmentation. For example, by labeling the exchangeable amide protons with deuterium (by dissolving the sample in a deuterated solvent like CH₃OD prior to analysis), any fragment ion containing these protons will show a corresponding mass shift. This can confirm which fragments retain the amide N-H groups. nih.govyoutube.com Furthermore, specific, non-exchangeable positions can be deuterated during synthesis (e.g., on the allyl groups or the aromatic ring). Observing which fragments retain the deuterium label provides definitive evidence for the origin of each piece of the fragmented molecule, allowing for the confident elucidation of complex fragmentation pathways. acs.orgconsensus.app

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the vibrational modes of a molecule. For a compound like Benzamide, 5-acetamido-N-allyl-2-allyloxy-, these methods would provide a characteristic "fingerprint" based on the vibrations of its constituent bonds.

Key functional groups expected to show distinct vibrational frequencies include:

Amide Group: The secondary amide (-CONH-) would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3100 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption, usually found between 1680 and 1630 cm⁻¹. The N-H bending (Amide II band) would appear around 1570-1515 cm⁻¹.

Acetamido Group: This group (-NHCOCH₃) also contains an amide linkage and would contribute to the amide bands. Additionally, C-H stretching and bending vibrations from the methyl group would be observed.

Allyl Groups: The two allyl groups (-CH₂-CH=CH₂) would be identifiable by their =C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching around 1645 cm⁻¹. The out-of-plane bending of the vinyl C-H bonds would also produce strong bands in the 1000-800 cm⁻¹ region.

Allyloxy Group: The C-O-C ether linkage would show characteristic stretching vibrations, typically in the 1260-1000 cm⁻¹ range.

Benzene Ring: The substituted benzene ring would display aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring would influence the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending bands below 900 cm⁻¹.

A comparative analysis of the IR and Raman spectra would be crucial. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides better data for non-polar, symmetric bonds, such as the C=C bond in the allyl groups. Together, they would offer a comprehensive vibrational profile of the molecule.

Table 1: Expected Infrared and Raman Active Vibrational Modes for Benzamide, 5-acetamido-N-allyl-2-allyloxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300-3100 |

| Amide (C=O) | Stretching (Amide I) | 1680-1630 |

| Amide (N-H) | Bending (Amide II) | 1570-1515 |

| Allyl (C=C) | Stretching | ~1645 |

| Allyl (=C-H) | Stretching | >3000 |

| Allyloxy (C-O-C) | Stretching | 1260-1000 |

| Aromatic (C=C) | Stretching | 1600-1450 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of Benzamide, 5-acetamido-N-allyl-2-allyloxy-.

The solid-state structure is stabilized by a network of intermolecular interactions. For this molecule, hydrogen bonding is expected to play a dominant role. The N-H groups of both the primary and secondary amides can act as hydrogen bond donors, while the carbonyl oxygen atoms are effective hydrogen bond acceptors. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could contribute to the crystal packing. The presence and geometry of these interactions, such as face-to-face or edge-to-face arrangements, would be determined from the crystal structure data.

Table 2: Potential Intermolecular Interactions in Crystalline Benzamide, 5-acetamido-N-allyl-2-allyloxy-

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (Amide) | C=O (Amide) |

| Hydrogen Bonding | N-H (Acetamido) | C=O (Acetamido) |

| π-Stacking | Benzene Ring | Benzene Ring |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry Optimization: The first step in a computational study is typically geometry optimization. Using DFT methods, such as the B3LYP functional, researchers can determine the most stable three-dimensional arrangement of atoms in the Benzamide (B126), 5-acetamido-N-allyl-2-allyloxy- molecule. rjptonline.org This process finds the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. For this specific molecule, DFT would elucidate the spatial orientation of the N-allyl and allyloxy side chains relative to the central benzamide core.

Electronic Structure Analysis (HOMO/LUMO): The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. A small energy gap generally implies high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For benzamide, the parent compound, a HOMO-LUMO gap of approximately 5.65 eV has been calculated, indicating significant stability. rjptonline.org Theoretical studies on related acetamide (B32628) derivatives also utilize HOMO-LUMO analysis to predict reactivity. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Benzamide (Parent Compound) This table shows example data for the parent benzamide molecule to illustrate the outputs of a DFT calculation. Data for the specific title compound is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.05 |

| ELUMO | -1.40 |

| Energy Gap (ΔE) | 5.65 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, they can provide highly accurate results for smaller systems or be used to benchmark other methods. For a molecule with flexible side chains like Benzamide, 5-acetamido-N-allyl-2-allyloxy-, high-accuracy calculations could be performed on fragments of the molecule, such as the allyl groups, to precisely determine properties like thermochemistry. nih.gov These methods are essential for obtaining definitive computational results where experimental data is lacking.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. chemjournal.kzcyberleninka.ru These theoretical predictions for Benzamide, 5-acetamido-N-allyl-2-allyloxy- would be compared against experimental spectra to confirm the molecular structure and assign specific peaks to the corresponding hydrogen and carbon atoms. The correlation between calculated and experimental shifts is typically very high, making it a powerful tool for structural elucidation. chemjournal.kz

Vibrational Frequencies: DFT is also used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching of C=O, N-H, and C-H bonds, or the bending of various functional groups. By comparing the calculated vibrational spectrum with the experimental one, researchers can perform a detailed assignment of the observed spectral bands. chemjournal.kzmdpi.com For example, in related benzamide structures, the asymmetric and symmetric N-H stretching vibrations are typically observed in the region of 3300–3500 cm-1. mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzamide Derivative This table provides a representative comparison to illustrate how theoretical data is correlated with experimental results. Data is not for the specific title compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| νas(NH2) | 3560 | 3473 | Asymmetric N-H Stretch |

| νs(NH2) | 3445 | 3371 | Symmetric N-H Stretch |

| ν(C=O) | 1685 | 1660 | Carbonyl Stretch |

| δ(NH2) | 1620 | 1623 | N-H Scissoring |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions.

Analysis of Intermolecular Hydrogen Bond Dynamics

The amide and acetamido groups in the title compound contain hydrogen bond donors (N-H) and acceptors (C=O). These groups can form strong intermolecular hydrogen bonds with solvent molecules or other solute molecules. MD simulations are an excellent tool for studying the dynamics of these interactions. mdpi.combohrium.comnih.gov

Studies on similar benzamide-containing systems have used MD to analyze the time evolution of hydrogen bonds, determining their stability, lifetimes, and geometry. mdpi.comresearchgate.net For Benzamide, 5-acetamido-N-allyl-2-allyloxy-, simulations could reveal how the molecule interacts with itself to form dimers or larger aggregates in different solvents. mdpi.com The analysis would show that bridged protons are mostly localized on the donor side but that proton transfer events can also occur. bohrium.comnih.gov This information is vital for understanding its solubility, crystal packing, and interactions in a biological context.

Computational Studies of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the complex reaction mechanisms involving "Benzamide, 5-acetamido-N-allyl-2-allyloxy-". By mapping out the potential energy surface of a reaction, chemists can identify the most probable pathways, the structures of transient intermediates, and the geometries of high-energy transition states.

The determination of energy barriers (activation energies) and reaction pathways is a cornerstone of computational reaction mechanism studies. For a molecule like "Benzamide, 5-acetamido-N-allyl-2-allyloxy-", these calculations can predict the feasibility and kinetics of various transformations, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the allyl groups.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, can map the energetic landscape connecting reactants to products. The transition state, representing the highest energy point along the reaction coordinate, is a critical structure to identify. The energy difference between the reactants and the transition state dictates the reaction rate. For instance, in a hypothetical hydrolysis reaction of the amide bond, computational models can predict the energy required to break the C-N bond and form the corresponding carboxylic acid and amine.

Table 1: Hypothetical Calculated Energy Barriers for Reactions of Benzamide, 5-acetamido-N-allyl-2-allyloxy-

| Reaction Type | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Amide Hydrolysis | B3LYP/6-31G(d) | 25.4 |

| Electrophilic Nitration | M06-2X/6-311+G(d,p) | 18.2 |

| Claisen Rearrangement | ωB97X-D/def2-TZVP | 30.1 |

This table presents hypothetical data for illustrative purposes.

The surrounding solvent medium can significantly influence the reactivity of a molecule by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net Computational models can account for these solvent effects through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects reaction energetics. For "Benzamide, 5-acetamido-N-allyl-2-allyloxy-", a polar solvent would be expected to stabilize polar transition states, potentially lowering the energy barrier for certain reactions.

Explicit solvent models involve including a discrete number of solvent molecules in the calculation. While more computationally demanding, this method allows for the direct study of specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in the reaction mechanism.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.netnih.gov The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

For "Benzamide, 5-acetamido-N-allyl-2-allyloxy-", the MEP would likely show regions of negative potential (typically colored in shades of red) around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the acetamido group. These regions indicate areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected near the hydrogen atoms of the amide and acetamido groups, indicating sites for nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges within the molecule. This information complements the MEP analysis by assigning specific charge values to each atom, further clarifying the electronic landscape of the molecule.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in Benzamide, 5-acetamido-N-allyl-2-allyloxy-

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen | -0.55 |

| Carbonyl Carbon | +0.60 |

| Amide Nitrogen | -0.45 |

| Ether Oxygen | -0.50 |

This table presents hypothetical data for illustrative purposes.

Supramolecular Interactions Modeling

The study of supramolecular interactions is crucial for understanding how molecules of "Benzamide, 5-acetamido-N-allyl-2-allyloxy-" interact with each other and with other molecules in the solid state and in solution. acs.orgnorthwestern.edu These non-covalent interactions govern properties such as crystal packing, solubility, and molecular recognition.

"Benzamide, 5-acetamido-N-allyl-2-allyloxy-" has several potential hydrogen bond donors (the N-H groups of the amide and acetamido moieties) and acceptors (the oxygen atoms of the carbonyl, ether, and acetamido groups). Computational methods like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these hydrogen bonds.

AIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the hydrogen bonds. NBO analysis, on the other hand, investigates the interactions between filled and empty orbitals, providing insights into the charge transfer and stabilizing energy associated with hydrogen bonding.

Beyond classical hydrogen bonds, other weak non-covalent interactions play a significant role in the supramolecular assembly of "Benzamide, 5-acetamido-N-allyl-2-allyloxy-". nih.govresearchgate.netfrontiersin.orgyoutube.com These include:

π-π stacking: The aromatic ring of the benzamide core can participate in stacking interactions with other aromatic systems.

C-H···π interactions: The hydrogen atoms of the allyl groups or the aromatic ring can interact with the π-electron cloud of another aromatic ring.

Computational tools such as Non-Covalent Interaction (NCI) plots and energy decomposition analysis can be employed to visualize and quantify these weak interactions, providing a comprehensive understanding of the forces that govern the supramolecular architecture of "Benzamide, 5-acetamido-N-allyl-2-allyloxy-".

Advanced Materials Science and Non Clinical Applications of Benzamide, 5 Acetamido N Allyl 2 Allyloxy Analogs

Organic Electronics and Photonics Applications

The tailored electronic and optical properties of functionalized benzamide (B126) analogs position them as intriguing candidates for a variety of applications in organic electronics and photonics. The presence of donor and acceptor groups, coupled with a conjugated π-system, can lead to significant non-linear optical effects and facilitate charge transfer, which are fundamental processes in many modern electronic and photonic devices.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching and data processing. The NLO response of organic molecules is often related to their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In analogs of Benzamide, 5-acetamido-N-allyl-2-allyloxy-, the acetamido and allyloxy groups can act as electron donors, while the benzamide core can be part of a larger conjugated system, leading to interesting third-order NLO properties.

Table 1: Representative Third-Order Non-Linear Optical Properties of Analogous Organic Compounds

| Compound Class | Third-Order Susceptibility (χ(3)) (esu) | Non-Linear Refractive Index (n₂) (cm²/W) | Non-Linear Absorption (β) (cm/W) |

|---|---|---|---|

| Ball-type Copperphthalocyanine | High | - | High |

| Oxazine (B8389632) Dyes | - | ~10⁻⁸ | - |

Note: This table presents data for classes of organic compounds with functional similarities to benzamide analogs to provide a comparative context. Specific values for Benzamide, 5-acetamido-N-allyl-2-allyloxy- and its direct analogs are subject to experimental determination.

Charge Transfer Characteristics and Conductivity Potential

The movement of charge carriers is a fundamental process in organic semiconductors. The efficiency of charge transport is influenced by both the intrinsic electronic properties of the individual molecules and their packing in the solid state. Charge transfer complexes, formed between electron donor and acceptor molecules, can exhibit semiconducting properties. longdom.orgasianpubs.orgresearchgate.net In the context of 5-acetamido-N-allyl-2-allyloxy-benzamide analogs, the acetamido and allyloxy groups can enhance the electron-donating character of the molecule, making it a potential component in charge transfer complexes.

The conductivity of such complexes is a critical parameter. Studies on charge transfer complexes of other organic molecules have shown that conductivity can be in the semiconductor range, often influenced by the degree of charge transfer and the formation of ionic species. longdom.org The stability and electronic properties of these complexes can be investigated using spectrophotometric methods and computational analysis. mdpi.comnih.gov For instance, the formation of charge transfer complexes between procainamide (B1213733) (a benzamide derivative) and acceptors like chloranilic acid has been studied, revealing stable complex formation. mdpi.com The charge carrier mobility in organic semiconductors is another crucial factor, with values for high-performance materials often exceeding those of amorphous silicon. mdpi.com The mobility in organic materials is highly dependent on molecular packing and the extent of charge carrier delocalization. researchgate.netnih.gov While specific conductivity and mobility data for 5-acetamido-N-allyl-2-allyloxy-benzamide are not yet reported, the structural features suggest that its analogs could be engineered to exhibit favorable charge transport properties.

Table 2: Charge Transfer and Conductivity Parameters of Representative Organic Materials

| Material System | Charge Carrier Mobility (cm²/Vs) | Conductivity (S/cm) |

|---|---|---|

| Diketopyrrolopyrrole-based polymers | 0.1 - 10 | Varies with doping |

| Thiophene Schiff Base Complexes | - | Temperature-dependent |

Note: This table provides a reference for charge transport properties in various organic semiconductor systems. The potential of Benzamide, 5-acetamido-N-allyl-2-allyloxy- analogs in this area requires further experimental investigation.

Components in Organic Semiconductors and Optical Switching Devices

The potential for tunable NLO properties and favorable charge transport characteristics makes analogs of Benzamide, 5-acetamido-N-allyl-2-allyloxy- promising candidates for integration into organic semiconductor devices. Organic field-effect transistors (OFETs) and optical switching devices are two key areas where such materials could find application.

In OFETs, the organic semiconductor layer is the core component, and its performance is dictated by the charge carrier mobility and stability of the material. mdpi.com While specific studies on the use of 5-acetamido-N-allyl-2-allyloxy-benzamide in OFETs have not been published, the broader class of benzamide derivatives is being explored for various electronic applications.

Optical switching devices rely on materials that can change their optical properties in response to an external stimulus, such as light. mdpi.comrsc.org The significant NLO response observed in some organic molecules, including those with structures analogous to the benzamide derivatives discussed, can be harnessed for all-optical switching. northwestern.edu The ability to control the refractive index or absorption of a material with an optical signal is the basis for such devices. The fast response times and processability of organic materials make them attractive for these applications. Further research into the synthesis and characterization of 5-acetamido-N-allyl-2-allyloxy-benzamide analogs is needed to fully assess their potential as active components in organic semiconductors and optical switching technologies.

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through the control of intermolecular interactions. Benzamide derivatives, with their capacity for strong and directional hydrogen bonding, are excellent candidates for the construction of such supramolecular architectures.

Self-Assembly into Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology. For benzamide analogs, the amide functional group provides a robust and predictable hydrogen-bonding motif. The N-H and C=O groups can form strong intermolecular hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govnih.govresearchgate.net

The presence of the N-allyl and 2-allyloxy substituents in the target benzamide structure can influence the self-assembly process in several ways. These groups can introduce steric hindrance that affects the packing of the molecules, and they can also participate in weaker intermolecular interactions, such as C-H···O or C-H···π interactions, which can further direct the supramolecular architecture. mdpi.com Studies on related ortho-alkoxy-benzamide systems have shown that these groups can direct the formation of highly organized hydrogen-bonded networks. researchgate.net The interplay between the strong amide-amide hydrogen bonds and these weaker interactions can lead to the formation of complex and potentially functional supramolecular structures. The dimensionality of the resulting hydrogen bond network can significantly impact the physical properties of the crystalline material. nih.gov

Co-crystal Formation and Design

Crystal engineering also involves the design of multi-component crystals, or co-crystals, where two or more different molecules are held together in a single crystal lattice by non-covalent interactions. nih.gov The formation of co-crystals can be a powerful strategy to modify the physicochemical properties of a solid, such as solubility and stability. nih.govnih.gov

Benzamide and its derivatives are known to be effective co-formers in the design of pharmaceutical co-crystals, often forming reliable hydrogen bonds with carboxylic acids or other functional groups. scispace.comglobalresearchonline.netmdpi.com The 5-acetamido group in the target molecule provides an additional site for hydrogen bonding, increasing the potential for forming diverse co-crystal structures. The design of co-crystals with 5-acetamido-N-allyl-2-allyloxy-benzamide analogs would involve selecting co-formers with complementary functional groups that can form robust supramolecular synthons with the benzamide and acetamido moieties. Aromatic co-formers with carboxylic acid or other hydrogen-bonding groups would be prime candidates for co-crystallization studies. The resulting co-crystals could exhibit novel solid-state properties and architectures, further expanding the materials science applications of this class of compounds.

Table 3: Common Supramolecular Synthons Involving Benzamide Derivatives

| Synthon Type | Interacting Functional Groups |

|---|---|

| Amide-Amide Homosynthon | R-C(=O)N-H ··· O=C(R)N-H |

| Amide-Carboxylic Acid Heterosynthon | R-C(=O)N-H ··· O=C(OH)-R' |

Note: This table illustrates common hydrogen-bonding patterns that are instrumental in the design of self-assembled structures and co-crystals involving benzamide functionalities.

Polymerization or Precursor for Polymeric Materials

The presence of two reactive allyl groups—one on the amide nitrogen (N-allyl) and one as an ether linkage on the aromatic ring (2-allyloxy)—positions Benzamide, 5-acetamido-N-allyl-2-allyloxy- and its analogs as ideal monomers for polymerization. Allyl-functionalized polymers are a unique class that allows for the incorporation of diverse architectures and functionalities through various chemical reactions. nih.govnih.gov While monoallyl monomers often polymerize slowly to yield low molecular weight oligomers, monomers containing two or more allyl groups can undergo cyclopolymerization to produce high molecular weight polymers with cyclic repeating units. researchgate.netresearchgate.net

In the case of diallyl benzamide analogs, a radical-initiated polymerization would likely proceed via an alternating intramolecular-intermolecular chain propagation mechanism. researchgate.net This process, known as cyclopolymerization, would lead to the formation of polymer chains containing five- or six-membered nitrogen-containing rings (pyrrolidine or piperidine (B6355638) derivatives) as part of the main chain, with the substituted benzamide moiety as a pendant group.

The resulting polymers would possess unique characteristics imparted by the benzamide side chains. The rigid, polar nature of the aromatic amide and acetamido groups would be expected to influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, the allyl groups serve as valuable handles for post-polymerization modification. researchgate.net Techniques such as thiol-ene "click" chemistry can be employed to graft other molecules onto the polymer backbone, creating functional materials for various applications, including drug delivery systems and specialized coatings. nih.gov

Catalysis and Ligand Design

The structural features of benzamide analogs make them highly valuable in the field of catalysis, both as components of chiral ligands for asymmetric synthesis and as substrates in metal-catalyzed transformations.